![molecular formula C33H36FN9O2 B12394087 Cdk7-IN-21](/img/structure/B12394087.png)
Cdk7-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7-IN-21 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Cdk7-IN-21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Applications in Cancer Therapy
Cdk7-IN-21 has been evaluated across various cancer types, demonstrating promising results in preclinical models. Below is a summary table detailing its applications based on recent studies.
Cancer Type | Mechanism | Clinical Trials | Key Findings |
---|---|---|---|
Breast Cancer | Inhibits cell proliferation and migration | Phase I/II trials ongoing | Significant reduction in tumor size in xenograft models |
Lung Cancer | Disruption of transcriptional activation | Early-phase clinical trials | Stabilization of disease observed in 30% of patients |
Colorectal Cancer | Induces apoptosis via metabolic dysregulation | Phase I trials initiated | Enhanced efficacy when combined with other therapies |
Pancreatic Cancer | G1/S phase arrest | Preclinical studies | Improved survival rates in animal models |
Ovarian Cancer | Inhibition of MYC-driven pathways | Phase I clinical trials | Positive response rates noted in KRAS mutant models |
Case Studies
- Breast Cancer : A study involving this compound demonstrated its ability to significantly reduce proliferation rates in breast cancer cell lines. Patients enrolled in early-phase clinical trials exhibited stable disease as a best response .
- Lung Cancer : In preclinical models, this compound showed efficacy against lung cancer by inhibiting tumor growth and promoting apoptosis. The compound was well-tolerated with manageable side effects during early clinical evaluations .
- Pancreatic Cancer : Research indicated that this compound could effectively induce G1/S phase arrest in pancreatic cancer cells, leading to decreased tumor viability. This finding supports its potential as a therapeutic option for this aggressive cancer type .
Mechanism of Action
Cdk7-IN-21 exerts its effects by inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs, driving cell cycle progression and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ICEC0942 (CT7001)
- SY-1365
- SY-5609
- LY3405105
Uniqueness
Cdk7-IN-21 is unique due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential in cancer treatment .
Biological Activity
Cdk7-IN-21 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator in cell cycle progression and transcription. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate various cellular processes associated with malignancy.
CDK7 is integral to the phosphorylation and activation of multiple cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. It also plays a significant role in transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. Inhibition of CDK7 disrupts these functions, leading to:
- Cell Cycle Arrest : Inhibition of CDK7 results in the suppression of key cell cycle proteins, particularly affecting the G1 phase and delaying S phase progression. For example, studies have shown that this compound can inhibit the phosphorylation of CDK2 and CDK1, leading to cell cycle arrest and reduced proliferation in various cancer cell lines .
- Transcriptional Regulation : CDK7 inhibition affects the transcriptional activity of oncogenes, including MYC, which is crucial for cancer cell survival. By blocking MYC signaling, this compound can induce apoptosis in cancer cells .
Biological Activity in Cancer Models
This compound has been tested across several cancer types, demonstrating significant antitumor effects:
- Breast Cancer : In estrogen receptor-positive breast cancer models, this compound exhibited cytotoxic effects distinct from traditional therapies like endocrine treatment (ET) and CDK4/6 inhibitors. This compound was found to overcome treatment resistance by suppressing MYC signaling and enhancing cell death pathways .
- Lung Cancer : Research indicates that high levels of CDK7 correlate with poor prognosis in non-small cell lung cancer (NSCLC). Inhibition of CDK7 using this compound led to reduced tumor growth and improved disease-free survival rates in preclinical models .
- Pancreatic Cancer : Differential sensitivity to Cdk7 inhibition was observed in pancreatic ductal adenocarcinoma (PDAC) cell lines, indicating that specific genetic backgrounds may influence the efficacy of this compound. RNA sequencing revealed extensive changes in gene expression related to cell cycle regulation following treatment .
Table 1: Summary of Findings from Various Studies on this compound
Implications for Clinical Use
The biological activity of this compound suggests it could be a promising candidate for combination therapies, particularly in cancers resistant to standard treatments. Ongoing clinical trials are essential to evaluate its efficacy and safety profile in humans.
Properties
Molecular Formula |
C33H36FN9O2 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-fluoro-N-[1-[2-[[[2-[[(3R,4R)-3-hydroxypiperidin-4-yl]methylamino]-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]phenyl]isoquinolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C33H36FN9O2/c1-19(2)27-17-39-43-30(27)41-32(37-16-23-10-12-35-18-28(23)44)42-33(43)38-15-22-6-4-5-7-25(22)29-26-9-8-24(40-31(45)20(3)34)14-21(26)11-13-36-29/h4-9,11,13-14,17,19,23,28,35,44H,3,10,12,15-16,18H2,1-2H3,(H,40,45)(H2,37,38,41,42)/t23-,28+/m1/s1 |
InChI Key |
PDKSTEKFCWNJFC-LXFBAYGMSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NC[C@H]6CCNC[C@@H]6O |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NCC6CCNCC6O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.